5-Chloro-4-fluoro-2-nitrobenzonitrile
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Overview
Description
5-Chloro-4-fluoro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2ClFN2O2 and a molecular weight of 200.55 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a benzonitrile core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-nitrobenzonitrile typically involves the nitration of 5-Chloro-4-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Reduction: 5-Chloro-4-fluoro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoro-2-nitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzonitrile and its derivatives depends on the specific biological targetThe nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-5-nitrobenzonitrile
- 5-Chloro-2-fluorobenzonitrile
- 2-Chloro-5-nitrobenzonitrile
Uniqueness: 5-Chloro-4-fluoro-2-nitrobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
906559-47-5 |
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Molecular Formula |
C7H2ClFN2O2 |
Molecular Weight |
200.55 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |
InChI Key |
JSGFLJIYPLSJRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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